2,5-Difluoro-phenoxyacetonitrile
Description
Contextualization of Fluorinated Aryl Ethers and Acetonitriles in Contemporary Synthesis
Fluorinated aryl ethers are a privileged class of compounds in contemporary organic synthesis. The introduction of fluorine atoms onto an aromatic ring can dramatically alter the molecule's lipophilicity, pKa, and metabolic stability. The aryldifluoromethyl aryl ether motif (ArCF₂OAr'), for instance, is recognized as a powerful structural unit for improving the druggability of pharmaceutical candidates. scbio.cn The synthesis of these ethers has been advanced through methods like palladium-catalyzed C–O cross-coupling reactions, which offer high efficiency and broad functional group tolerance. scbt.com
Concurrently, the acetonitrile (B52724) unit is a fundamental two-carbon building block in organic chemistry. wikipedia.orgkhanacademy.org Its linear structure and the triple bond of the nitrile group provide a rich platform for chemical transformations. Acetonitrile and its derivatives are not only used as polar aprotic solvents but also participate as reagents in a variety of reactions, including C(sp³)-H functionalization, cross-coupling reactions, and the synthesis of heterocyclic compounds. khanacademy.orgmasterorganicchemistry.comlibretexts.org The nitrile group can be readily converted into other valuable functionalities such as amines, carboxylic acids, and amides, further highlighting its synthetic utility.
Strategic Importance of 2,5-Difluoro-phenoxyacetonitrile as a Chemical Building Block and Research Substrate
The strategic importance of this compound lies in the synergistic combination of its fluorinated aromatic ring and the reactive acetonitrile moiety. This compound serves as a valuable chemical building block, offering a scaffold that can be elaborated into more complex molecular architectures.
The presence of two fluorine atoms on the phenyl ring at the 2- and 5-positions has several implications:
Electronic Effects: The fluorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring in subsequent electrophilic or nucleophilic aromatic substitution reactions.
Metabolic Stability: The C-F bond is exceptionally strong, meaning the difluorinated phenyl ring is less susceptible to metabolic degradation, a desirable trait in the design of bioactive molecules.
Conformational Control: The fluorine substituents can influence the preferred conformation of the molecule, which can be critical for molecular recognition and binding.
The phenoxyacetonitrile (B46853) portion of the molecule provides a handle for a diverse range of chemical transformations, allowing for the introduction of new functional groups and the construction of larger molecular systems.
| Property | Value |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Appearance | (Typically) White to off-white solid |
Table 1: Physical and Chemical Properties of this compound. scbio.cnscbt.com
Delimitation of Research Scope: Focus on Synthetic Methodologies, Reactivity, and Non-Biological Applications
This article will strictly focus on the chemical aspects of this compound. The scope is confined to its synthetic methodologies, inherent reactivity, and its utility in non-biological applications within the realm of organic chemistry. Topics such as biological activity, dosage, administration, and safety profiles are expressly excluded from this discussion. The primary objective is to present a detailed overview of this compound as a research substrate and building block for chemical synthesis.
Current State of Research and Emerging Areas for this compound
While this compound is commercially available, dedicated research publications focusing solely on this compound are limited. However, its synthesis and reactivity can be understood through well-established principles of organic chemistry.
Synthetic Methodologies: The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a haloacetonitrile by the anion of 2,5-difluorophenol (B1295083).
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2,5-Difluorophenol | Bromoacetonitrile (B46782) or Chloroacetonitrile (B46850) | K₂CO₃, NaH, or other suitable base | Acetone (B3395972), DMF, or other polar aprotic solvent | This compound |
Table 2: Generalized Williamson Ether Synthesis for this compound.
The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion, generated by the deprotonation of 2,5-difluorophenol with a base, attacks the electrophilic carbon of the haloacetonitrile, displacing the halide to form the ether linkage. wikipedia.org
Reactivity and Potential Applications: The reactivity of this compound is dictated by its functional groups: the nitrile, the difluorinated aromatic ring, and the ether bond.
Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2,5-difluorophenoxyacetic acid. Alternatively, it can be reduced to 2-(2,5-difluorophenoxy)ethan-1-amine (B8675013) using reducing agents like lithium aluminum hydride. These transformations open pathways to amides, esters, and other derivatives.
Aromatic Ring Substitution: The difluorinated ring can undergo further electrophilic aromatic substitution. The directing effects of the fluorine atoms and the phenoxyacetonitrile group would guide the position of incoming electrophiles.
Non-Biological Applications: As a fluorinated building block, this compound holds potential in materials science. It could serve as a precursor for the synthesis of novel polymers, liquid crystals, or other functional materials where the difluorophenoxy moiety could impart specific properties such as thermal stability, flame retardancy, or unique dielectric characteristics.
Emerging Areas: The emerging research interest in this compound is likely to be in its application as an intermediate in the synthesis of complex organic molecules. Its utility as a scaffold in medicinal chemistry for the development of new therapeutic agents is a plausible area of future investigation. Furthermore, its role in the creation of advanced materials with tailored properties represents a promising frontier for research and development.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,5-difluorophenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFADUAFKHQKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2,5 Difluoro Phenoxyacetonitrile
Reactivity Profiles of the Acetonitrile (B52724) Functional Group
The acetonitrile moiety (–CH₂CN) is a versatile functional group capable of undergoing a range of transformations, primarily centered around the reactivity of the nitrile carbon-nitrogen triple bond and the acidity of the adjacent methylene (B1212753) protons.
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. chemistrysteps.comlibretexts.org This reaction can be carried out under either acidic or basic conditions. chemistrysteps.comlibretexts.org
Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. youtube.com This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. Subsequent hydrolysis of the amide yields the corresponding carboxylic acid, in this case, 2,5-Difluoro-phenoxyacetic acid, and an ammonium (B1175870) salt. youtube.com
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com This process initially forms a salt of the carboxylic acid, which upon acidification, liberates the free carboxylic acid. libretexts.org The reaction typically requires heating under reflux with a strong base like sodium hydroxide. libretexts.org
Table 1: Predicted Reaction Conditions for Hydrolysis of 2,5-Difluoro-phenoxyacetonitrile
| Reagent | Conditions | Predicted Product |
| Dilute HCl or H₂SO₄ | Heat | 2,5-Difluoro-phenoxyacetic acid |
| Aqueous NaOH, then H₃O⁺ | Heat | 2,5-Difluoro-phenoxyacetic acid |
Note: This table is based on general hydrolysis mechanisms for nitriles and is not derived from specific experimental data for this compound.
The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is a common method for the synthesis of tetrazoles, which are important heterocyclic compounds in medicinal chemistry. nih.gov This reaction, often catalyzed by a Lewis or Brønsted acid, involves the activation of the nitrile group towards attack by the azide anion. youtube.com The reaction proceeds through a stepwise mechanism to form the aromatic tetrazole ring. youtube.com
For this compound, reaction with an azide source such as sodium azide in the presence of a proton source like ammonium chloride or a Lewis acid like zinc chloride would be expected to yield 5-((2,5-difluorophenoxy)methyl)-1H-tetrazole. youtube.comorganic-chemistry.org
Table 2: Predicted Conditions for Tetrazole Formation
| Reagents | Solvent | Predicted Product |
| NaN₃, NH₄Cl | DMF | 5-((2,5-difluorophenoxy)methyl)-1H-tetrazole |
| NaN₃, ZnCl₂ | Isopropanol | 5-((2,5-difluorophenoxy)methyl)-1H-tetrazole |
Note: This table is based on general methodologies for tetrazole synthesis from nitriles and does not represent specific experimental results for this compound. youtube.comorganic-chemistry.org
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, typically an aldehyde or ketone, followed by dehydration. wikipedia.orgsigmaaldrich.com The methylene protons in this compound are activated by the adjacent electron-withdrawing nitrile group, making them susceptible to deprotonation by a weak base. wikipedia.org
In a Knoevenagel condensation, the resulting carbanion can act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. sigmaaldrich.com Subsequent elimination of water leads to the formation of a new carbon-carbon double bond. wikipedia.org For example, the reaction of this compound with an aldehyde (R-CHO) in the presence of a base like piperidine (B6355638) would be expected to yield a 2-(2,5-difluorophenoxy)-3-substituted-acrylonitrile derivative. nih.gov
Table 3: Predicted Knoevenagel Condensation of this compound
| Aldehyde/Ketone | Base Catalyst | Predicted Product |
| Benzaldehyde | Piperidine | 2-(2,5-Difluorophenoxy)-3-phenylacrylonitrile |
| Acetone (B3395972) | Basic Alumina | 2-(2,5-Difluorophenoxy)-3-methylbut-2-enenitrile |
Note: This table illustrates the expected products based on the general principles of the Knoevenagel condensation and is not based on specific experimental data for this compound. wikipedia.orgsigmaaldrich.comnih.gov
The nitrile group can be reduced to a primary amine (–CH₂NH₂) or an imine (–CH=NH). The reduction to a primary amine is a common transformation, often achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. unizin.org For instance, the reduction of this compound with LiAlH₄ would be expected to yield 2-(2,5-difluorophenoxy)ethan-1-amine (B8675013). Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere is another effective method. google.comnih.gov
The partial reduction to an imine is more challenging to control as the imine intermediate is also susceptible to reduction.
Table 4: Predicted Reduction Products of this compound
| Reducing Agent | Conditions | Predicted Product |
| LiAlH₄ | Ether, then H₂O | 2-(2,5-Difluorophenoxy)ethan-1-amine |
| H₂, Raney Ni | Ethanol, Pressure | 2-(2,5-Difluorophenoxy)ethan-1-amine |
Note: The information in this table is based on general procedures for nitrile reduction and does not represent specific experimental outcomes for this compound. unizin.orgnih.gov
Reactivity of the Difluorophenoxy Aromatic Ring
The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of the substituents: the two fluorine atoms and the phenoxyacetonitrile (B46853) group.
In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this substitution are determined by the electronic properties of the substituents already present on the ring. numberanalytics.comlibretexts.org
Fluorine atoms are deactivating yet ortho, para-directing. Their strong inductive electron-withdrawing effect deactivates the ring towards electrophilic attack, making the reaction slower than with benzene. However, their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the positions ortho and para to the fluorine atoms. doubtnut.com
The phenoxyacetonitrile group (–O–CH₂CN) is an ortho, para-directing group due to the oxygen atom's ability to donate a lone pair of electrons to the ring through resonance. organicmystery.com This resonance effect outweighs the inductive withdrawal of the ether oxygen, thus activating the ring towards EAS. organicmystery.com
In this compound, the directing effects of the substituents must be considered collectively. The positions available for substitution are C3, C4, and C6. The directing effects are summarized below:
Fluorine at C2: Directs to C3 (ortho) and C6 (para).
Fluorine at C5: Directs to C4 (ortho) and C6 (ortho).
Phenoxyacetonitrile group at C1: Directs to C2 (ortho), C4 (para), and C6 (ortho).
Considering these effects, the most likely positions for electrophilic attack would be C4 and C6, as these positions are activated by the phenoxyacetonitrile group and directed to by at least one of the fluorine atoms. The C6 position is particularly favored as it is directed by all three substituents. The C3 position is only directed by the fluorine at C2 and is adjacent to the bulky phenoxyacetonitrile group, making it sterically hindered.
Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Directing Groups | Predicted Reactivity |
| C3 | F at C2 (ortho) | Less favored due to steric hindrance and less electronic activation |
| C4 | F at C5 (ortho), Phenoxyacetonitrile (para) | Favored |
| C6 | F at C2 (para), F at C5 (ortho), Phenoxyacetonitrile (ortho) | Most favored |
Note: This table provides a qualitative prediction of reactivity based on established principles of electrophilic aromatic substitution and does not rely on specific experimental data for this compound.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aromatic System
The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the fluorine atoms. The reaction proceeds through a Meisenheimer complex, a negatively charged intermediate stabilized by the electron-withdrawing substituents. harvard.edu The operational simplicity and reliability of SNAr make it a widely used method for functionalizing aromatic molecules. harvard.edunih.gov
However, the regioselectivity of SNAr on polyfluoroarenes can be challenging to control, often resulting in a mixture of regioisomers and multi-substituted products. mdpi.com The outcome of the reaction is influenced by factors such as the electron density at the different carbon atoms of the aromatic ring and steric hindrance between the substituents and the incoming nucleophile. mdpi.com For instance, in the SNAr of octafluorotoluene, the substitution occurs selectively at the para-position to the trifluoromethyl group due to these electronic and steric effects. mdpi.com
In some cases, the SNAr reaction can proceed through a concerted mechanism (CSNAr), which does not involve a Meisenheimer intermediate. harvard.edunih.gov This pathway is favored in certain deoxyfluorination reactions and expands the scope of SNAr to include arenes that are not strongly electron-deficient. harvard.edunih.gov
Directed Ortho-Metalation (DoM) and Lithiation Studies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.orgharvard.edu The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped by various electrophiles, leading to the regioselective introduction of a new substituent. wikipedia.orgorganic-chemistry.org
The ether oxygen in the phenoxy group of this compound could potentially act as a DMG, directing lithiation to the adjacent ortho position. However, the strength of the DMG is crucial for the success of the reaction. organic-chemistry.orgharvard.edu While methoxy (B1213986) groups are known DMGs, their directing ability is considered moderate compared to stronger groups like amides or sulfoxides. organic-chemistry.orgharvard.edu The presence of the fluorine atoms on the aromatic ring also influences the acidity of the ortho protons and the stability of the resulting aryllithium species.
In the context of DoM, the choice of the organolithium reagent and reaction conditions is critical. baranlab.org Strongly basic alkyllithiums like n-butyllithium, sec-butyllithium, or t-butyllithium are commonly used, often in the presence of an additive like tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase reactivity. baranlab.org
Transformations Involving the Ether Linkage
The ether linkage in this compound is a key functional group that can participate in various chemical transformations. Cleavage of the ether bond can provide access to substituted phenols and other valuable intermediates. While specific studies on the ether cleavage of this compound are not detailed in the provided search results, general methods for aryl ether cleavage are well-established. These methods often involve strong acids, Lewis acids, or organometallic reagents.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The fluorinated aromatic ring of this compound provides a handle for such transformations, particularly through the activation of its carbon-fluorine (C-F) bonds.
Suzuki-Miyaura Coupling and Related Aryl-Aryl Bond Formations
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. The general mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reactivity of aryl halides in the Suzuki-Miyaura coupling generally follows the order I > OTf > Br > Cl. libretexts.org Aryl fluorides are typically the least reactive due to the strong C-F bond. However, advancements in catalyst design, particularly the use of bulky and electron-rich phosphine (B1218219) ligands, have enabled the coupling of less reactive aryl chlorides and even aryl fluorides. libretexts.orgmdpi.com The addition of additives like lithium iodide can also promote the oxidative addition of C-F bonds to palladium(0). mdpi.commdpi.com
For a hypothetical Suzuki-Miyaura coupling of this compound, one of the C-F bonds would need to be activated for oxidative addition to the palladium catalyst. The choice of catalyst, ligand, base, and reaction conditions would be crucial for achieving a successful coupling. libretexts.orgnih.govrsc.org
Table 1: Key Parameters in Suzuki-Miyaura Coupling
| Parameter | Description | Impact on Reaction |
| Catalyst | Typically a Palladium(0) source like Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor. rsc.org | The nature of the palladium source and its ligands significantly affects catalytic activity. |
| Ligand | Phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbenes (NHCs) are commonly used. libretexts.orgmdpi.comwiley-vch.de | Bulky and electron-rich ligands facilitate oxidative addition and reductive elimination. libretexts.org |
| Base | Carbonates (e.g., K₂CO₃), phosphates, or hydroxides are often employed. rsc.org | The base activates the organoboron reagent for transmetalation. |
| Solvent | A variety of solvents can be used, including toluene, dioxane, and aqueous mixtures. nih.govrsc.org | The solvent influences the solubility of reagents and the reaction rate. |
Other Palladium-Catalyzed Coupling Reactions
Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions could potentially be applied to this compound. For instance, the Heck-Matsuda reaction allows for the arylation of olefins using arenediazonium salts. wiley-vch.de Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones has also been reported, proceeding through C-F bond activation. rsc.org
Copper-Catalyzed Transformations
Copper-catalyzed reactions offer a cost-effective and less toxic alternative to palladium-catalyzed transformations. nih.gov Copper-catalyzed Ullmann-type coupling reactions have been used for the formation of C-C, C-N, and C-O bonds. nih.gov Additionally, copper can catalyze various difluoroalkylation reactions. nih.gov The applicability of these copper-catalyzed methods to this compound would depend on the specific reaction conditions and the reactivity of the substrate. For example, copper-mediated hydroxylation and decarboxylation of benzoic acid derivatives have been used to synthesize phenols, although this often requires high temperatures. youtube.com
Lack of Specific Research Data on Radical and Photochemical Reactions of this compound
Despite a comprehensive search of scientific literature, no specific research articles, detailed experimental data, or mechanistic studies focusing on the radical reactions and photochemical transformations of this compound were identified. The current body of scientific knowledge accessible through public databases does not appear to contain specific investigations into the behavior of this particular compound under radical-forming or photochemical conditions.
General principles of organic photochemistry and radical chemistry suggest that this compound could potentially undergo a variety of transformations. The presence of the aromatic ring with fluorine substituents, the ether linkage, and the acetonitrile group provides multiple sites for potential reactivity. For instance, irradiation with ultraviolet light could lead to homolytic cleavage of the ether bond, generating a 2,5-difluorophenoxy radical and a cyanomethyl radical. These radicals could then engage in a cascade of subsequent reactions, including hydrogen abstraction, dimerization, or intramolecular cyclization.
Similarly, the aromatic ring might be susceptible to photo-induced electron transfer processes or photosubstitution reactions, where one of the fluorine atoms is displaced by another functional group. The nitrile functionality could also, in principle, participate in photochemical cycloadditions or other transformations.
However, without specific experimental studies, any discussion of reaction pathways, potential products, and reaction mechanisms remains purely speculative. Detailed research findings, including the characterization of products, reaction quantum yields, and the influence of reaction parameters such as wavelength of light and solvent, are not available in the reviewed literature. Consequently, the generation of data tables summarizing such findings is not possible at this time.
Further empirical research, including laboratory-based photochemical and radical chemistry studies on this compound, would be necessary to elucidate its reactivity and to provide the detailed scientific information required for a thorough analysis.
Theoretical and Computational Investigations of 2,5 Difluoro Phenoxyacetonitrile
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the in-silico determination of a molecule's properties with high accuracy. For a compound like 2,5-Difluoro-phenoxyacetonitrile, these calculations would provide a foundational understanding of its behavior.
Geometry Optimization and Conformational Analysis
A critical first step in the computational study of any molecule is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would further explore the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds, such as the bond connecting the phenoxy group to the acetonitrile (B52724) moiety. Identifying the global minimum and various local minima on the conformational landscape is essential for understanding the molecule's flexibility and its preferred shapes.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C-O (ether) | ~1.36 Å |
| C-C (aromatic) | ~1.39 Å | |
| C-F | ~1.35 Å | |
| C≡N | ~1.15 Å | |
| Bond Angle | C-O-C | ~118° |
| O-C-C (aromatic) | ~120° | |
| Dihedral Angle | C-C-O-C | Variable (Conformational) |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would need to be determined through specific DFT or other quantum chemical calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in chemical reactions.
Table 2: Conceptual Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) | Description |
| HOMO | Not Available | Indicates regions of electron donation (nucleophilic sites) |
| LUMO | Not Available | Indicates regions of electron acceptance (electrophilic sites) |
| HOMO-LUMO Gap | Not Available | Correlates with chemical reactivity and kinetic stability |
Note: Specific energy values and orbital distributions for this compound are not available in the current literature.
Electrostatic Potential Surface (ESP) Analysis
An Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas represent electron-rich, negative potential (nucleophilic centers), while blue areas denote electron-poor, positive potential (electrophilic centers).
For this compound, an ESP map would clearly illustrate the electronegative influence of the fluorine atoms and the nitrogen atom of the nitrile group, as well as the ether oxygen, highlighting the potential sites for electrophilic and nucleophilic attack.
Computational Modeling of Reaction Mechanisms
Beyond static molecular properties, computational chemistry can be employed to model the dynamics of chemical reactions, providing a detailed understanding of how transformations occur.
Transition State Characterization for Key Synthetic Steps and Transformations
When this compound undergoes a chemical reaction, it passes through a high-energy transition state. Characterizing the geometry and energy of this transition state is fundamental to understanding the reaction's kinetics. Computational methods can be used to locate these transition states for key synthetic steps involved in the formation or subsequent reactions of the molecule.
Energy Barriers and Reaction Pathways Determination
Once the reactants, products, and transition states are identified, the entire reaction pathway can be mapped out. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By calculating these energy barriers, chemists can predict the feasibility of a proposed reaction and explore alternative, more efficient synthetic routes.
While the chemical compound this compound is commercially available, there is a notable lack of published theoretical and computational studies dedicated to it. The application of established computational methodologies, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating its structural, electronic, and reactive properties. Such research would not only contribute to the fundamental understanding of this specific molecule but also aid in the rational design of new synthetic applications and materials. The absence of this data represents a clear opportunity for future computational chemistry research.
Molecular Dynamics Simulations for Intermolecular Interactions
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of MD simulations provide a robust framework for investigating its intermolecular interactions. MD simulations model the physical movements of atoms and molecules over time, offering insights into solvent effects and crystal packing by calculating the forces between particles and integrating Newton's laws of motion.
Solvent Effects: The interactions between this compound and various solvents could be effectively studied using MD simulations. The simulation would model the solute molecule within a box of solvent molecules, such as water (protic) or dimethyl sulfoxide (B87167) (aprotic). Key interactions would include:
Hydrogen Bonding: The ether oxygen and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. In protic solvents, the strength and lifetime of these hydrogen bonds significantly influence solubility and conformational stability.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative oxygen, nitrogen, and fluorine atoms. MD simulations can map the orientational preferences of polar solvent molecules around the solute.
Fluorine Interactions: The fluorine atoms, with their high electronegativity, create localized regions of negative electrostatic potential. In simulations, this would show how they influence the structuring of the surrounding solvent shell, potentially forming weak hydrogen bonds or halogen bonds depending on the solvent.
Crystal Packing: MD simulations are also instrumental in predicting and analyzing the crystal structure of organic molecules. By simulating a system of multiple this compound molecules at high concentration and allowing the system to cool and equilibrate, one can predict the most stable crystal lattice. These simulations would reveal the dominant intermolecular forces governing the solid state, such as π-π stacking of the aromatic rings, dipole-dipole alignments, and C-H···N or C-H···O interactions. The fluorine atoms would play a critical role in the crystal packing by influencing the electrostatic landscape and potentially participating in weak intermolecular contacts.
A typical MD simulation protocol for analyzing these interactions would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecules in a simulation box, and running the simulation for a sufficient duration (nanoseconds to microseconds) to observe equilibrium behavior. nih.gov
| Interaction Type | Participating Atoms/Groups | Potential Influence | Relevant Simulation Output |
|---|---|---|---|
| Hydrogen Bonding | Ether Oxygen, Nitrile Nitrogen | Solubility in protic solvents, molecular conformation | Radial Distribution Functions (RDFs), H-bond lifetime analysis |
| Dipole-Dipole | Entire Molecule (due to polar groups) | Liquid phase organization, crystal packing orientation | Dipole moment autocorrelation functions, orientational correlation |
| π-π Stacking | Difluorinated Phenyl Ring | Crystal lattice energy, aggregation in solution | Inter-planar distance and angle analysis |
| Halogen-based Interactions | Fluorine atoms | Crystal packing specificity, solvent shell structure | RDFs between fluorine and solvent atoms |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Focused on Reactivity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of chemicals based on their molecular structure. mdpi.com For this compound, QSAR/QSPR studies could be developed to predict its reactivity in various chemical transformations or its selectivity towards specific reaction sites.
Although specific QSAR models for the reactivity of this compound are not readily found, a hypothetical study on a series of substituted phenoxyacetonitriles would involve three main stages:
Data Set Generation: A series of phenoxyacetonitrile (B46853) derivatives with varying substituents on the aromatic ring would be synthesized, and their reactivity or selectivity in a specific reaction (e.g., hydrolysis of the nitrile, electrophilic or nucleophilic aromatic substitution) would be experimentally measured.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.
Model Building and Validation: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the observed reactivity. nih.gov
Key descriptors for a QSAR/QSPR study of fluorinated phenoxyacetonitriles would likely include:
Electronic Descriptors: Hammett constants (σ), partial atomic charges, HOMO/LUMO energies, and dipole moment. These describe the electron-donating or -withdrawing nature of substituents. nih.gov
Steric Descriptors: Molar refractivity, van der Waals volume, and specific steric parameters (e.g., Taft steric parameters) that quantify the size and shape of the molecule.
Topological Descriptors: Indices that describe molecular branching, size, and shape based on the graph representation of the molecule. nih.gov
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as the energies of molecular orbitals or the electrostatic potential map, which can be highly predictive of reactivity.
For this compound, the fluorine atoms would significantly impact the electronic descriptors, making the aromatic ring more electron-deficient and influencing its susceptibility to nucleophilic attack.
| Descriptor Type | Specific Descriptor Example | Information Encoded | Predicted Influence on Reactivity |
|---|---|---|---|
| Electronic | Hammett Constant (σ) | Electron-withdrawing/donating ability of ring substituents | Strongly correlated with rates of aromatic substitution |
| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower LUMO energy suggests higher susceptibility to nucleophilic attack |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Can affect reaction rates by hindering access to the reaction center |
| Quantum Chemical | Calculated Atomic Charges | Electron density distribution across the molecule | Identifies potential sites for electrophilic or nucleophilic attack |
| Property | logP | Hydrophobicity/Lipophilicity | Influences partitioning between phases in a reaction mixture |
Analysis of Fluorine Effects on Molecular Properties and Reactivity
The two fluorine atoms on the phenyl ring of this compound profoundly influence its electronic structure, molecular properties, and chemical reactivity. The effects of fluorine substitution on aromatic systems are a complex interplay of inductive and resonance effects.
Inductive vs. Resonance Effects:
Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework. stackexchange.comcsbsju.edu This effect is powerful and deactivates the ring towards electrophilic aromatic substitution by making it less nucleophilic. csbsju.edu Conversely, this strong electron withdrawal stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr), thereby accelerating SNAr reactions. stackexchange.com
Resonance Effect (+R): Like other halogens, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. csbsju.edu This effect pushes electron density onto the ring, particularly at the ortho and para positions. However, for fluorine, the +R effect is significantly weaker than its -I effect due to the poor energy match between the 2p orbitals of carbon and fluorine.
The net result is that fluorine is a deactivating but ortho-, para-directing group in electrophilic substitutions, while being strongly activating for nucleophilic substitutions. acs.org
Impact on Reactivity of this compound: For this compound, these effects combine to create a unique reactivity profile:
Electron-Deficient Ring: The two fluorine atoms make the phenyl ring significantly electron-poor, enhancing its susceptibility to attack by nucleophiles.
Acidity of Ring Protons: The inductive withdrawal increases the acidity of the remaining C-H protons on the aromatic ring.
Modulation of Ether and Nitrile Groups: The electronic effects are transmitted through the ether linkage to the acetonitrile group, potentially influencing the reactivity of the nitrile (e.g., its susceptibility to hydrolysis) and the conformational preferences around the C-O-C bond.
| Effect | Mechanism | Consequence for Molecular Properties | Impact on Reactivity |
|---|---|---|---|
| Inductive Withdrawal (-I) | High electronegativity of fluorine pulls σ-electron density from the ring. stackexchange.com | Lowers electron density on the ring; stabilizes anionic intermediates. | Deactivates ring for electrophilic attack; Activates ring for nucleophilic attack. stackexchange.comcsbsju.edu |
| Resonance Donation (+R) | Lone pair donation from fluorine into the π-system. csbsju.edu | Slightly increases electron density at ortho/para positions relative to meta. | Directs incoming electrophiles to ortho/para positions (though the reaction is slow). |
| Fluoromaticity | Contribution of fluorine π-orbitals to the aromatic system. nih.gov | Increases overall thermodynamic stability of the aromatic ring. | Enhances resistance to addition reactions that would disrupt aromaticity. acs.org |
Advanced Applications and Materials Science Research Utilizing 2,5 Difluoro Phenoxyacetonitrile As a Precursor
Role as a Versatile Chemical Building Block in Advanced Organic Synthesis
2,5-Difluoro-phenoxyacetonitrile serves as a valuable and versatile building block in advanced organic synthesis due to its trifunctional nature. The presence of the 2,5-difluorophenoxy moiety allows for the introduction of this specific fluorinated aromatic group into larger molecules. The ether linkage is generally stable under many reaction conditions, while the nitrile group offers a reactive handle for a wide array of chemical transformations.
The reactivity of the nitrile group is central to its utility. It can be hydrolyzed to a carboxylic acid (2,5-difluorophenoxyacetic acid) sigmaaldrich.com, reduced to a primary amine (2-(2,5-difluorophenoxy)ethanamine), or participate in cycloaddition reactions to form heterocyclic systems. researchgate.netdergipark.org.tr This versatility allows chemists to design and construct complex molecules with precisely controlled substitution patterns. For instance, the corresponding 2,5-difluorophenylacetic acid is commercially available, indicating its importance as a derivative. sigmaaldrich.com The ability to convert the nitrile to other functional groups is a key feature that underpins its role as a versatile precursor in the synthesis of more complex target molecules.
Integration into Polymer Science and Functional Materials Development
The unique properties of the 2,5-difluorophenoxy group make this compound an attractive precursor for the development of advanced polymers and functional materials. The incorporation of fluorine can enhance thermal stability, chemical resistance, and solubility in organic solvents, and can also be used to fine-tune the electronic properties of materials. ncl.res.in
Monomer Synthesis for Fluorinated Polymers
While direct polymerization of this compound is not common, its derivatives are valuable monomers for the synthesis of high-performance fluorinated polymers such as polyamides and polyimides. ncl.res.innih.govvt.eduaidic.itdakenchem.comnih.govresearchgate.netyoutube.comcore.ac.uk The nitrile group can be chemically transformed into functional groups suitable for polycondensation reactions.
For the synthesis of polyamides , the nitrile group can be reduced to a primary amine, yielding 2-(2,5-difluorophenoxy)ethylamine. This diamine can then be reacted with a dicarboxylic acid or its derivative to form a polyamide chain incorporating the flexible ether linkage and the fluorinated aromatic ring. nih.govyoutube.com Alternatively, hydrolysis of the nitrile to 2,5-difluorophenoxyacetic acid provides a dicarboxylic acid monomer that can be polymerized with a diamine. nih.govresearchgate.net These fluorinated polyamides are expected to exhibit improved solubility and processability compared to their non-fluorinated counterparts. ncl.res.in
For polyimides , a class of polymers known for their exceptional thermal and chemical stability, this compound can be a precursor to novel diamine monomers. vt.eduaidic.itdakenchem.comcore.ac.uk For example, the synthesis of diamines containing ether linkages is a common strategy to enhance the processability of polyimides. By elaborating the structure from this compound, new diamine monomers can be created and subsequently polymerized with dianhydrides to produce fluorinated polyimides with tailored properties for applications in electronics and aerospace.
Table 1: Potential Monomer Derivatives from this compound for Polymer Synthesis
| Starting Material | Transformation | Resulting Monomer | Polymer Class |
| This compound | Reduction of nitrile | 2-(2,5-Difluorophenoxy)ethylamine | Polyamide |
| This compound | Hydrolysis of nitrile | 2,5-Difluorophenoxyacetic acid | Polyamide |
| This compound | Multi-step synthesis | Diamine derivatives | Polyimide |
Precursors for Organic Electronic Materials (e.g., OLEDs, OFETs)
The electronic properties of the 2,5-difluorophenoxy moiety make it a desirable component in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The strong electron-withdrawing nature of the fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a material, which is a critical aspect of device performance. researchgate.netnih.govnih.govresearchgate.netrsc.org
While this compound itself is not typically the final active material, it serves as a precursor to key building blocks. The 2,5-difluorophenoxy group can be incorporated into larger conjugated systems that form the emissive or charge-transporting layers in OLEDs and OFETs. researchgate.netnih.govresearchgate.netrsc.org For example, synthetic routes to complex heterocyclic systems used in OLEDs often involve the coupling of various aromatic fragments. nih.gov The 2,5-difluorophenoxyacetonitrile can be converted to a more reactive intermediate, such as a boronic acid or a halide, which can then be used in cross-coupling reactions to build up the final organic electronic material.
Applications in Liquid Crystals and Photoactive Materials
The introduction of fluorine atoms into liquid crystal molecules is a well-established strategy for tuning their mesomorphic and electro-optical properties. researchgate.netbeilstein-journals.orgnih.govresearchgate.netnih.gov The 2,5-difluoro substitution pattern, in particular, can induce a significant dipole moment, which is a key parameter for liquid crystal applications in display technologies. nih.gov
This compound can be a valuable starting material for the synthesis of new liquid crystalline compounds. The nitrile group can be transformed into other functionalities commonly found in liquid crystals, or the 2,5-difluorophenoxy moiety can be attached to a mesogenic core. Research has shown that the inclusion of difluorophenyl groups can lead to materials with desirable properties such as a broad nematic phase range and specific dielectric anisotropies. researchgate.netbeilstein-journals.orgnih.gov
In the realm of photoactive materials, the 2,5-difluorophenoxy group can be used to modify the photophysical properties of chromophores. The fluorine atoms can influence the absorption and emission spectra, as well as the quantum yield of fluorescence or phosphorescence. This makes derivatives of this compound interesting candidates for the development of new photo-responsive materials, sensors, and probes.
Utilization in Agrochemical Research for Novel Compound Synthesis (excluding efficacy studies)
The presence of a difluorophenyl ether moiety is a common structural feature in a number of commercially successful fungicides. jst.go.jpnih.govgoogle.comnih.govgoogle.com This structural motif is known to contribute to the biological activity of these compounds. This compound, therefore, represents a key precursor for the synthesis of novel agrochemical candidates.
The synthesis of new fungicides often involves the construction of a central heterocyclic core to which various substituted phenyl groups are attached. The 2,5-difluorophenoxy group from this compound can be readily incorporated into these structures. For instance, the synthesis of triazolopyrimidine sulfonamide herbicides has been reported using N-(2,6-difluorophenyl) building blocks, highlighting the importance of difluorophenyl moieties in agrochemical design. nih.gov While this is a different isomer, it underscores the relevance of such fluorinated precursors. The nitrile group of this compound can be converted to an amine or other functional group to facilitate its attachment to the core scaffold of a potential new fungicide.
Development of Derivatives for Specialized Reagents and Catalysts
The nitrile functionality of this compound is a gateway to the synthesis of various heterocyclic compounds, some of which have applications as specialized reagents and catalysts. A prominent example is the synthesis of tetrazoles.
The [2+3] cycloaddition reaction between the nitrile group of this compound and an azide (B81097) source, such as sodium azide, yields 5-(2,5-difluorophenoxymethyl)-1H-tetrazole. researchgate.netdergipark.org.tr Tetrazole derivatives are known to be metabolically stable and have found widespread use in medicinal chemistry as bioisosteres of carboxylic acids. nih.gov
Furthermore, tetrazoles can act as ligands in coordination chemistry and have been employed in the development of novel catalysts. researchgate.netdergipark.org.trnih.govmdpi.comrsc.orgrsc.org The nitrogen-rich tetrazole ring can coordinate to metal centers, and the properties of the resulting metal complexes can be fine-tuned by the substituents on the tetrazole ring. The 2,5-difluorophenoxymethyl group would exert a specific electronic influence on the tetrazole ring, potentially leading to catalysts with unique reactivity and selectivity. Research in this area explores the use of tetrazole-based catalysts in a variety of organic transformations. researchgate.netdergipark.org.trnih.govmdpi.comrsc.orgrsc.org
Future Research Directions and Emerging Opportunities for 2,5 Difluoro Phenoxyacetonitrile
Exploration of Unexplored Synthetic Routes and Catalyst Development
The development of novel and efficient synthetic pathways to 2,5-Difluoro-phenoxyacetonitrile and its derivatives is a fundamental area for future research. While standard Williamson ether synthesis is a plausible route, exploring alternative and more sophisticated methods could offer significant advantages in terms of yield, selectivity, and environmental impact.
Future investigations could focus on:
Advanced Catalytic Systems: Research into novel catalysts for the synthesis of phenoxyacetonitriles is a promising avenue. For instance, the development of copper- or palladium-based catalytic systems could enable milder reaction conditions and broader substrate scope. A recent study on the synthesis of fenoxycarb, a related phenoxy compound, utilized a composite catalyst of CuBr with 1,10-phenanthroline (B135089) and 2,2'-diquinolyl, demonstrating the potential for complex catalyst design in this area. nso-journal.org Exploring similar composite catalysts for the synthesis of this compound could lead to more efficient and selective processes.
Flow Chemistry Approaches: The use of continuous flow reactors for the synthesis of this compound could offer improved safety, scalability, and product consistency. Flow chemistry can be particularly advantageous for reactions involving hazardous reagents or intermediates.
Enzyme-Catalyzed Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. researchgate.net Future research could explore the potential of enzymes, such as halogenating enzymes or etherases, to catalyze the formation of the 2,5-difluorophenoxy ether linkage.
A comparative look at potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Potential Advantages | Potential Research Focus |
| Advanced Catalytic Systems | Higher yields, improved selectivity, milder reaction conditions. | Development of novel copper- and palladium-based catalysts; exploration of composite catalysts. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Screening and engineering of enzymes for specific etherification reactions. |
In-depth Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new transformations. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties and reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Key areas for mechanistic investigation include:
Nucleophilic Aromatic Substitution (SNAr): Detailed kinetic and computational studies are needed to elucidate the mechanism of SNAr reactions on the 2,5-difluorophenyl ring. rsc.orgnih.govnih.govresearchgate.net Research could investigate the influence of the phenoxyacetonitrile (B46853) substituent on the regioselectivity and reaction rates. Understanding whether these reactions proceed via a classical stepwise Meisenheimer complex or a concerted mechanism is of fundamental importance. nih.govresearchgate.net
Photoredox Catalysis: The application of organic photoredox catalysis could enable the functionalization of the otherwise unactivated C-H bonds on the aromatic ring or facilitate novel coupling reactions. nih.gov Mechanistic studies in this area would focus on identifying the key radical intermediates and understanding the catalytic cycle.
Transformations of the Nitrile Group: The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and various heterocyclic systems. In-depth mechanistic studies of these transformations in the context of the difluorinated scaffold will be essential for expanding the synthetic utility of this compound.
Expansion of Applications in Novel Materials and Supramolecular Chemistry
The unique electronic and structural features imparted by the fluorine atoms make this compound a promising building block for advanced materials and supramolecular assemblies.
Emerging opportunities in this domain include:
Fluorinated Polymers and Liquid Crystals: The incorporation of the 2,5-difluorophenoxy moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.comresearchgate.netman.ac.uk Its potential use in the synthesis of novel liquid crystals is also an area ripe for exploration, as fluorinated aromatics are known to influence mesophase behavior. researchgate.net
Organic Electronics: Fluorinated aromatic compounds are of significant interest in the field of organic electronics due to their impact on the energy levels of molecular orbitals. numberanalytics.com Future research could explore the use of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Supramolecular Chemistry: The fluorine atoms in this compound can participate in non-covalent interactions, such as halogen bonding and C-H···F interactions, which can be exploited for the rational design of complex supramolecular architectures. acs.orgacs.orgnih.gov Investigating the self-assembly of this molecule and its derivatives could lead to the formation of novel gels, molecular cages, and other functional supramolecular systems. nso-journal.orgnih.gov
| Application Area | Potential Contribution of this compound |
| Fluorinated Polymers | Enhanced thermal stability, chemical resistance, and desirable optical properties. |
| Liquid Crystals | Modification of mesophase behavior and dielectric anisotropy. |
| Organic Electronics | Tuning of HOMO/LUMO energy levels for improved device performance. |
| Supramolecular Assemblies | Directional control of self-assembly through halogen bonding and other non-covalent interactions. |
Interdisciplinary Research with Related Fields of Chemical Science
The potential of this compound extends beyond traditional organic chemistry, offering exciting opportunities for interdisciplinary research.
Medicinal Chemistry: While outside the direct scope of this article, it is worth noting that fluorinated compounds play a significant role in pharmaceuticals. nih.gov Collaborative research with medicinal chemists could explore the potential of this compound as a scaffold for the development of new bioactive molecules. The introduction of fluorine can modulate properties such as metabolic stability and binding affinity. njust.edu.cn
Agrochemical Science: Similar to medicinal chemistry, fluorinated compounds are prevalent in modern agrochemicals. researchgate.net Interdisciplinary studies could investigate the potential herbicidal, fungicidal, or insecticidal properties of derivatives of this compound.
Computational Chemistry: Theoretical studies will be invaluable in predicting the properties and reactivity of this compound and its derivatives. nih.gov Collaboration with computational chemists can guide synthetic efforts and provide deeper insights into reaction mechanisms and material properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Difluoro-phenoxyacetonitrile, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, fluorinated phenol derivatives react with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization includes controlling stoichiometry (1:1.2 molar ratio of phenol to chloroacetonitrile) and using phase-transfer catalysts (e.g., TBAB) to enhance reactivity. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- GC-MS : Confirm purity (>97% as per industrial standards) using a DB-5 column (30 m × 0.25 mm) with helium carrier gas and a temperature ramp of 10°C/min from 50°C to 250°C .
- NMR : ¹H NMR (CDCl₃, 400 MHz) should show distinct signals for aromatic protons (δ 6.8–7.2 ppm, doublets due to fluorine coupling) and the nitrile group (C≡N, δ ~3.5 ppm for adjacent CH₂). ¹⁹F NMR (δ -110 to -120 ppm) verifies fluorine substitution patterns .
- X-ray crystallography : Resolve ambiguous structural features (e.g., regioselectivity) by growing single crystals in ethanol/dichloromethane (1:1) at 4°C .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts or low yields) may arise from competing pathways (e.g., elimination vs. substitution). To address this:
- Kinetic Studies : Vary temperature (25–120°C) and monitor reaction intermediates via in situ IR spectroscopy.
- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for possible pathways.
- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites to track mechanistic pathways via MS/MS fragmentation .
Q. How can computational modeling predict the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the M06-2X/def2-TZVP level. Analyze Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Electrostatic Potential (MESP) Maps : Visualize electron-deficient regions (e.g., para to fluorine substituents) to predict Suzuki-Miyaura coupling sites.
- Validation : Compare predicted regioselectivity with experimental outcomes using Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/H₂O (3:1) at 80°C .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct accelerated degradation studies (40–60°C for 4 weeks) and analyze via HPLC. Degradation products (e.g., hydrolysis to carboxylic acids) indicate susceptibility to moisture.
- Light Sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the C-F bond. Monitor UV-vis spectra (λmax ~270 nm) for changes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) using standardized MTT assays.
- Metabolite Screening : Use LC-MS/MS to identify potential bioactive metabolites (e.g., hydrolysis products) that may influence results.
- Structural Analog Comparison : Benchmark against fluorinated analogs (e.g., 2,6-dichlorophenylacetonitrile) to isolate fluorine-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
